![molecular formula C9H10ClFN2 B15299933 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride: is a chemical compound with the molecular formula C9H9FN2·HCl . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a fluorine atom, a methylamino group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzonitrile and formaldehyde.
Reaction with Methylamine: The 4-fluorobenzonitrile is reacted with formaldehyde and methylamine under controlled conditions to form the intermediate 4-Fluoro-3-[(methylamino)methyl]benzonitrile.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in industrial reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the development of biochemical assays.
- Acts as a probe in the study of enzyme-substrate interactions.
Medicine:
- Investigated for potential therapeutic applications.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
- 4-Fluoro-3-methylbenzonitrile
- 4-(Methylamino)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
Comparison:
- 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is unique due to the presence of both a fluorine atom and a methylamino group, which imparts distinct chemical and biological properties.
- 4-Fluoro-3-methylbenzonitrile lacks the methylamino group, resulting in different reactivity and applications.
- 4-(Methylamino)benzonitrile does not have the fluorine atom, affecting its chemical behavior and potential uses.
- 3-Fluoro-4-methylbenzonitrile has a different substitution pattern, leading to variations in its chemical and biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10ClFN2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
4-fluoro-3-(methylaminomethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-12-6-8-4-7(5-11)2-3-9(8)10;/h2-4,12H,6H2,1H3;1H |
InChI Key |
XFZXKQXWXGABOA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C#N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


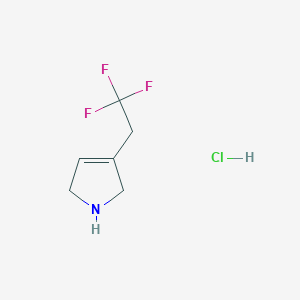
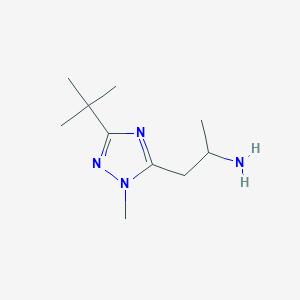
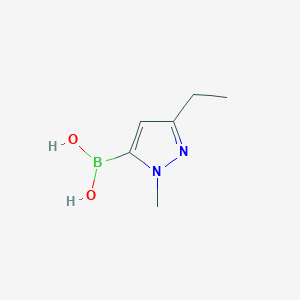
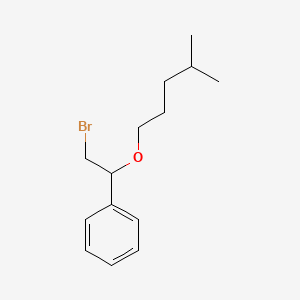
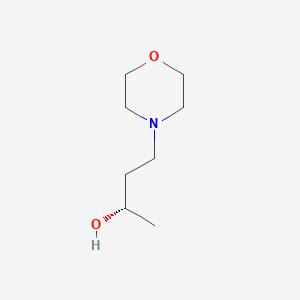
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
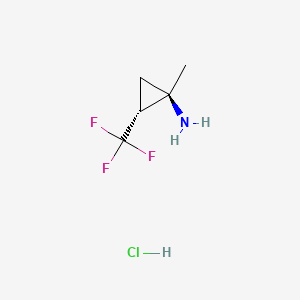
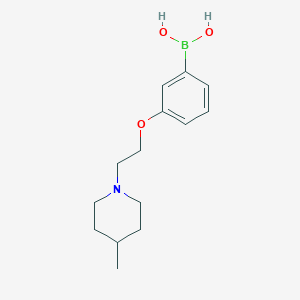
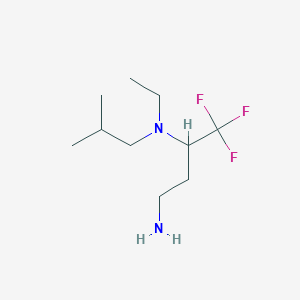
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
